molecular formula C17H12N2O5S3 B2698948 (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 682783-19-3

(E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No. B2698948
CAS RN: 682783-19-3
M. Wt: 420.47
InChI Key: HQUNIJBHYOSBRC-NTUHNPAUSA-N
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Description

(E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C17H12N2O5S3 and its molecular weight is 420.47. The purity is usually 95%.
BenchChem offers high-quality (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antinociceptive Activity

This compound has demonstrated pronounced antinociceptive activity. Researchers have synthesized nitriles, esters, and amides of this compound, which exhibit low toxicity (toxicity class V of practically nontoxic substances) . Antinociceptive agents are crucial for managing pain, making this application particularly relevant.

Anti-Inflammatory Properties

Given the presence of thiazolidine and thiophene rings, this compound could possess anti-inflammatory properties. Researchers have synthesized related analogs with promising anti-inflammatory effects . Investigating its impact on inflammatory pathways could yield valuable insights.

Antibacterial and Antifungal Activities

Thiazolidine derivatives often exhibit antimicrobial properties. Although specific data on this compound are scarce, related structures have demonstrated antibacterial and antifungal effects . Researchers could explore its potential as an antimicrobial agent.

Antioxidant Potential

The presence of thiophene and thiazolidine rings suggests antioxidant activity. Similar compounds have shown antioxidant effects . Investigating its ability to scavenge free radicals and protect against oxidative stress would be worthwhile.

Drug Design and Molecular Docking

Researchers could use this compound as a scaffold for drug design. Computational studies involving molecular docking and structure-based drug design may identify potential targets and lead compounds .

properties

IUPAC Name

2-hydroxy-4-[[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S3/c20-12-6-9(3-4-11(12)16(23)24)18-14(21)8-19-15(22)13(27-17(19)25)7-10-2-1-5-26-10/h1-7,20H,8H2,(H,18,21)(H,23,24)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUNIJBHYOSBRC-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

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